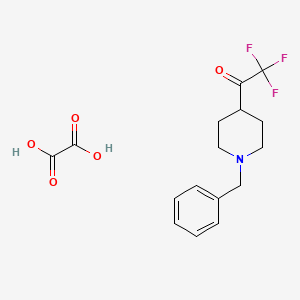
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a trifluoroethanone moiety. The oxalate form of this compound is often used in research due to its stability and ease of handling.
Preparation Methods
The synthesis of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with trifluoroacetic anhydride to introduce the trifluoroethanone group. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid. The reaction conditions often include the use of organic solvents such as ethanol or THF and may require the use of catalysts or reducing agents like sodium borohydride .
Chemical Reactions Analysis
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoroethanone group to alcohols.
Substitution: The benzyl group can be substituted with other functional groups using reagents like alkyl halides or aryl halides under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. .
Scientific Research Applications
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a cholinesterase inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of central nervous system disorders like Alzheimer’s disease.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate involves its interaction with specific molecular targets. In the context of its cholinesterase inhibitory activity, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. The pathways involved include the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes .
Comparison with Similar Compounds
1-(1-Benzylpiperidin-4-YL)-2,2,2-trifluoroethanone oxalate can be compared with other similar compounds such as:
1-Benzylpiperidin-4-one: Lacks the trifluoroethanone group and oxalate form, making it less stable and less potent as a cholinesterase inhibitor.
N-(1-Benzylpiperidin-4-yl)acetohydrazide: Contains an acetohydrazide group instead of the trifluoroethanone group, leading to different chemical properties and biological activities.
1-(4-Fluorophenyl)piperidin-4-one:
These comparisons highlight the unique structural features and functional properties of this compound, making it a valuable compound in various research domains.
Properties
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethanone;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO.C2H2O4/c15-14(16,17)13(19)12-6-8-18(9-7-12)10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12H,6-10H2;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBXILJPBZWOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C(F)(F)F)CC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678069 |
Source


|
| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-70-2 |
Source


|
| Record name | Oxalic acid--1-(1-benzylpiperidin-4-yl)-2,2,2-trifluoroethan-1-one (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

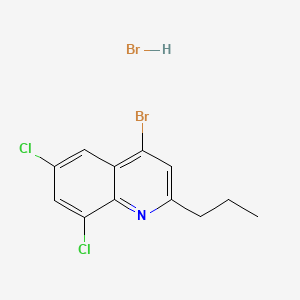
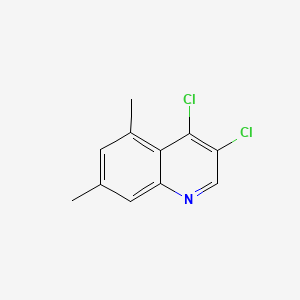
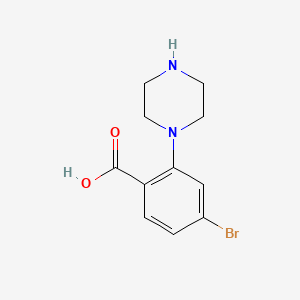

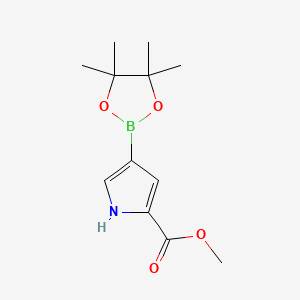
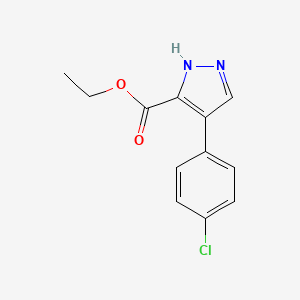
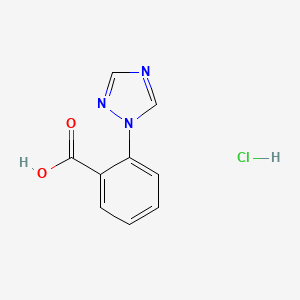


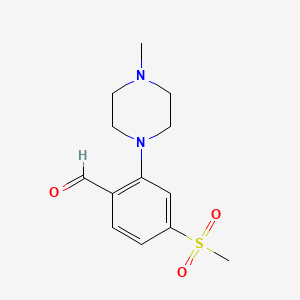

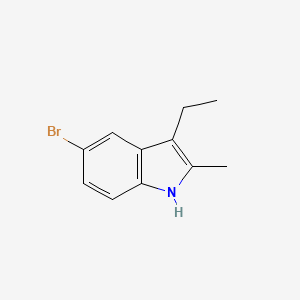
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethynyl-](/img/structure/B599061.png)
